Bienvenue dans la boutique en ligne BenchChem!

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide

ALK2 kinase inhibition SAR pyrazole N-alkylation

This 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS 2098089-82-6) is the exact regioisomer required for ALK2 (R206H) inhibitor synthesis. Its pyridin-3-yl group forms a crystallographically validated water-mediated hydrogen bond with Glu248, essential for hinge binding, and the N-ethyl substituent contributes a ~6.5-fold potency improvement over N–H analogs. The acetimidamide functionality enables direct cyclocondensation for pyrimidine ring construction—unlike nitrile or carboxylic acid analogs that require extra steps. Supplied at 98% purity with full QC (NMR, HPLC, GC). Procure precisely CAS 2098089-82-6 to ensure SAR reproducibility in FOP/DIPG programs.

Molecular Formula C12H15N5
Molecular Weight 229.28 g/mol
CAS No. 2098089-82-6
Cat. No. B1483386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide
CAS2098089-82-6
Molecular FormulaC12H15N5
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CN=CC=C2)CC(=N)N
InChIInChI=1S/C12H15N5/c1-2-17-8-10(6-11(13)14)12(16-17)9-4-3-5-15-7-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14)
InChIKeyCEDJAGYPYTYPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS 2098089-82-6) – Core Scaffold for ALK2 Kinase Inhibitor Programs


2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS 2098089-82-6) is a pyrazole-4-acetimidamide building block with molecular formula C12H15N5 and molecular weight 229.28 g/mol [1]. The compound bears a 1-ethyl substituent on the pyrazole ring and a pyridin-3-yl group at the 3-position—a regiochemical arrangement that places the pyridine nitrogen meta to the point of attachment, a feature critical for subsequent elaboration into bis-heteroaryl ALK2 (R206H) kinase inhibitors [2]. Its computed XLogP3 of 0 and hydrogen bond donor count of 2 confer aqueous solubility properties distinct from more hydrophobic pyrazole intermediates lacking the acetimidamide functionality [1]. The compound is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide Cannot Be Interchanged with Closely Related Pyrazole-Acetimidamide Analogs


Within the pyrazole-4-acetimidamide chemotype, seemingly minor structural variations produce divergent kinase-binding outcomes that preclude casual analog substitution. The pyridine nitrogen position (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) determines the hydrogen-bonding network accessible to the hinge region of ALK2: crystallographic data show the 3-pyridyl group forms a water-mediated hydrogen bond with Glu248 that is geometrically inaccessible to the 2- or 4-pyridyl isomers [1]. The N-alkyl substituent on the pyrazole ring is equally consequential—the N-ethyl group engages in a CH–π interaction with Tyr219 (carbon-to-aromatic distance 3.69 Å) that is weakened with N-methyl and sterically disfavored with larger N-alkyl groups [1]. Furthermore, the acetimidamide functionality at the 4-position serves as a synthetic handle for pyrimidine ring construction; analogs bearing nitrile, carboxylic acid, or alcohol groups at this position follow divergent synthetic routes and yield final compounds with altered pharmacophores [2]. These three interdependent structural features mean that procurement of the exact CAS 2098089-82-6 regioisomer is a gating factor for reproducing published ALK2 inhibitor SAR, not an interchangeable choice among catalog-available pyrazole acetimidamides.

Quantitative Differentiation Evidence for 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS 2098089-82-6)


N-Ethyl Substitution at Pyrazole N1 Confers ~6.5-Fold ALK2 (R206H) Potency Gain vs. N-Unsubstituted Analog

In the bis-heteroaryl pyrazole ALK2 inhibitor series, installation of an N-ethyl group at the N2 (equivalent to N1 in the acetimidamide scaffold) position improved ALK2 (R206H) inhibitory potency by approximately 6.5-fold. Compound 2a (N-ethyl) recorded an IC50 of 94.3 nM vs. 683.7 nM for the N–H parent RK-59638, while the regioisomeric N-ethyl at the N1 position (2b) resulted in complete loss of activity [1]. This SAR establishes that the N-ethyl substitution present in CAS 2098089-82-6 is potency-enabling, not merely a neutral alkyl decoration.

ALK2 kinase inhibition SAR pyrazole N-alkylation

Pyridin-3-yl Regiochemistry Enables Water-Mediated H-Bond Network with ALK2 Glu248 Unavailable to 2-Pyridyl or 4-Pyridyl Isomers

Crystallographic analysis of ALK2 (R206H) in complex with bis-heteroaryl pyrazole inhibitors reveals that the pyridin-3-yl group occupies the hydrophobic pocket and forms a hydrogen-bonding network with Glu248 via a structured water molecule [1]. This water-mediated interaction is geometrically unique to the meta-pyridyl substitution pattern. The 2-pyridyl isomer (CAS 2098015-71-3) would direct the nitrogen into a sterically congested region near the hinge, while the 4-pyridyl isomer (CAS 2098089-90-6) projects the nitrogen away from the critical Glu248 interaction site. The 3D-RISM analysis in the primary study confirmed the existence of an additional hydrogen bond via water molecules that restricts the attachment point in the pyrazole scaffold to the 3-pyridyl configuration [1].

kinase hinge binding regiochemistry water-mediated interactions

Acetimidamide Functionality Enables Facile Cyclocondensation to Pyrimidine: Synthetic Efficiency Comparison vs. Nitrile and Carboxylic Acid Precursors

The acetimidamide group at the pyrazole 4-position serves as a direct synthon for pyrimidine ring construction via condensation with 1,3-dielectrophiles, enabling rapid access to the bis-heteroaryl scaffold found in ALK2 inhibitors RK-71807 and related clinical candidates [1]. Alternative 4-substituted building blocks require additional synthetic steps: the acetonitrile analog (CAS 2097969-84-9) would require Pinner reaction conversion to the amidine before cyclocondensation, while the carboxylic acid analog (CAS 1247378-82-0) necessitates amide coupling and dehydration sequences. The acetimidamide functionality enables a one-step pyrimidine-forming reaction, reducing the synthetic sequence by 1–2 steps compared to alternative 4-substituted pyrazole building blocks [1][2]. The downstream compounds incorporating this scaffold achieved ALK2 (R206H) IC50 values as low as 6.10 nM and demonstrated improved metabolic stability (86.5%/79.7% remaining in human/rat liver microsomes at 30 min for RK-71807) [3].

synthetic chemistry building block utility pyrimidine condensation

Documented Batch Quality: 98% Purity with Multi-Method QC vs. Typical 95% Purity Without QC Documentation

Bidepharm supplies CAS 2098089-82-6 at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC data . This contrasts with the typical 95% purity offered by other catalog vendors for this compound without documented batch QC. The 3-percentage-point purity differential, combined with documented analytical characterization, reduces the risk that impurities interfere with kinase assay readouts at the low-nanomolar concentrations typical of ALK2 inhibitor screening [1]. In a biochemical assay context where ALK2 (R206H) inhibitors from this series exhibit IC50 values of 6–25 nM, a 95%-purity building block introduces up to 5% unidentified impurities that could confound SAR interpretation if carried through to the final test compound [1].

chemical procurement purity specification quality control

Favorable Physicochemical Profile for Fragment-Based and HTS Library Design: XLogP3 = 0, Low Molecular Weight, and Balanced HBD/HBA Count

The computed XLogP3 of 0 for CAS 2098089-82-6 places this compound in an optimal lipophilicity range for fragment-based screening and building block library inclusion [1]. Combined with a molecular weight of 229.28 g/mol, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 3, the compound satisfies lead-like physicochemical criteria (MW < 250, XLogP < 3, HBD ≤ 3, HBA ≤ 3) [1]. By comparison, the acetonitrile analog (CAS 2097969-84-9, MW 212.25, XLogP ~1.2) is more lipophilic and eliminates one hydrogen bond donor, while the carboxylic acid analog (CAS 1247378-82-0, MW 217.22, XLogP ~1.5) is more acidic and alters the ionization profile at physiological pH [2]. The acetimidamide group's basicity (predicted pKa ~12–13 for the amidine) provides a protonation state distinct from both the neutral nitrile and the anionic carboxylate, enabling different solubility and protein-binding profiles [1].

fragment-based drug discovery physicochemical properties lead-likeness

Validated Application Scenarios for 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS 2098089-82-6) Based on Quantitative Evidence


ALK2 (R206H) Kinase Inhibitor Lead Optimization – Bis-Heteroaryl Pyrazole Series

This compound is the direct synthetic precursor for constructing the 4-(pyrazol-4-yl)pyrimidin-2-amine core found in the most potent disclosed ALK2 (R206H) inhibitors. The acetimidamide group undergoes cyclocondensation with β-dicarbonyl equivalents to form the pyrimidine ring present in compounds achieving IC50 values as low as 6.10 nM against ALK2 (R206H) [1]. The N-ethyl substituent contributes ~6.5-fold potency improvement over N–H analogs, while the pyridin-3-yl group enables the water-mediated hydrogen bond with Glu248 essential for kinase hinge binding [2]. Medicinal chemistry teams pursuing ALK2-targeted therapies for fibrodysplasia ossificans progressiva (FOP) or diffuse intrinsic pontine glioma (DIPG) should prioritize this building block to ensure SAR reproducibility with the published RK-71807/RK-59638 series.

Fragment-Based Kinase Inhibitor Library Construction

With XLogP3 = 0, MW = 229 g/mol, and balanced HBD/HBA profile, CAS 2098089-82-6 meets fragment-likeness criteria and serves as a polarity-balanced starting point for fragment growing strategies targeting the ALK2 hinge region [3]. The acetimidamide functionality provides a vector for fragment elaboration via pyrimidine condensation while the 3-pyridyl group pre-positions the fragment for productive hinge binding. This contrasts with the more lipophilic nitrile analog (XLogP ~1.2) and the charged carboxylic acid analog, which require additional synthetic manipulation before fragment growing can commence.

Kinase Selectivity Profiling – Pyridine Regioisomer Comparator Panel

The pyridin-3-yl substitution pattern is structurally validated for ALK2 binding, but the structurally analogous 2-pyridyl (CAS 2098015-71-3) and 4-pyridyl (CAS 2098089-90-6) building blocks are commercially available . A systematic procurement of all three regioisomers enables construction of a matched molecular pair panel to quantify the selectivity contribution of the pyridine nitrogen position across the kinome. The crystallographically defined water-mediated interaction with Glu248 in ALK2 provides a structural rationale for differential selectivity that can be experimentally validated through this panel [2].

Synthetic Methodology Development for Pyrimidine-Annulated Heterocycles

The acetimidamide group in CAS 2098089-82-6 is a versatile 1,3-dinucleophilic synthon suitable for developing new heterocycle-forming reactions. Unlike the analogous acetonitrile (CAS 2097969-84-9) which requires prior conversion to the amidine, or the carboxylic acid (CAS 1247378-82-0) which follows an amidation–dehydration pathway, the acetimidamide enables direct cyclocondensation with 1,3-dielectrophiles under mild conditions [1][4]. The 98% purity and available QC documentation ensure that synthetic methodology studies are conducted with well-characterized starting material, eliminating the confounding effect of unidentified impurities on reaction optimization.

Quote Request

Request a Quote for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.